molecular formula C21H18N2O B14159474 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 6956-41-8

2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B14159474
CAS No.: 6956-41-8
M. Wt: 314.4 g/mol
InChI Key: SGFFIDOKYSINHW-UHFFFAOYSA-N
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Description

2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenol group attached to the pyrazole ring, along with two phenyl groups at positions 1 and 5 of the pyrazole ring

Preparation Methods

The synthesis of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment. The reaction yields are generally high, ranging from 78% to 92% . The reaction conditions are mild, and the process is environmentally friendly due to the use of a green catalyst.

Chemical Reactions Analysis

2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol include:

Properties

CAS No.

6956-41-8

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenol

InChI

InChI=1S/C21H18N2O/c24-21-14-8-7-13-18(21)19-15-20(16-9-3-1-4-10-16)23(22-19)17-11-5-2-6-12-17/h1-14,20,24H,15H2

InChI Key

SGFFIDOKYSINHW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2O)C3=CC=CC=C3)C4=CC=CC=C4

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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